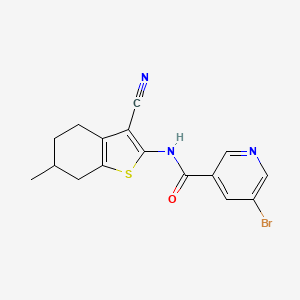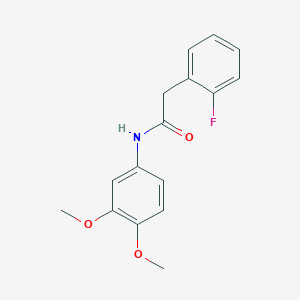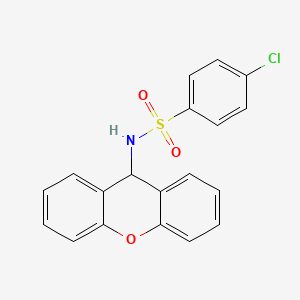![molecular formula C20H18N2O3 B4926321 2-[(4-acetylphenyl)amino]-3-(dimethylamino)naphthoquinone](/img/structure/B4926321.png)
2-[(4-acetylphenyl)amino]-3-(dimethylamino)naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-acetylphenyl)amino]-3-(dimethylamino)naphthoquinone is a synthetic compound that belongs to the quinone family. It is commonly known as DMNQ and is widely used in scientific research due to its unique properties. DMNQ is a redox-active compound that can act as an electron acceptor and donor. This property makes it useful in studying various biological processes, including oxidative stress, inflammation, and cell death.
Mécanisme D'action
DMNQ exerts its biological effects through the generation of reactive oxygen species (ROS). ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. DMNQ can induce the production of ROS by accepting electrons from cellular components and transferring them to oxygen molecules. This process leads to the generation of superoxide radicals, hydrogen peroxide, and other ROS.
Biochemical and Physiological Effects:
DMNQ can induce a wide range of biochemical and physiological effects in cells and tissues. It can activate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cell survival. DMNQ can also induce apoptosis, a process of programmed cell death, in various cell types. Additionally, DMNQ can alter mitochondrial function and induce oxidative stress, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
DMNQ has several advantages and limitations for lab experiments. One advantage is its ability to induce oxidative stress in cells and tissues, making it useful in studying the role of oxidative stress in various diseases. Another advantage is its redox-active property, which allows it to act as an electron acceptor and donor, making it useful in studying various biological processes. However, one limitation of DMNQ is its toxicity, which can limit its use in certain experiments. Additionally, DMNQ can induce nonspecific effects, making it difficult to interpret the results of some experiments.
Orientations Futures
There are several future directions for the use of DMNQ in scientific research. One direction is the study of its role in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. DMNQ has been shown to induce oxidative stress in neuronal cells, making it a potential tool for studying the role of oxidative stress in these diseases. Another direction is the study of its role in cancer, as DMNQ has been shown to induce apoptosis in various cancer cell lines. Additionally, the development of new DMNQ analogs with improved properties, such as reduced toxicity and increased specificity, could expand its use in scientific research.
Méthodes De Synthèse
DMNQ can be synthesized through a multistep process that involves the reaction of 4-acetylaminonaphthoquinone with dimethylamine. The reaction proceeds in the presence of a suitable catalyst, such as sulfuric acid or phosphoric acid. The resulting product is then purified through recrystallization to obtain pure DMNQ.
Applications De Recherche Scientifique
DMNQ has been widely used in scientific research to study various biological processes. It is commonly used as a redox-active compound to induce oxidative stress in cells and tissues. This property makes it useful in studying the role of oxidative stress in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Propriétés
IUPAC Name |
2-(4-acetylanilino)-3-(dimethylamino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-12(23)13-8-10-14(11-9-13)21-17-18(22(2)3)20(25)16-7-5-4-6-15(16)19(17)24/h4-11,21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRNELPTSTYRAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Acetylphenyl)amino]-3-(dimethylamino)naphthalene-1,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B4926239.png)


![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B4926268.png)
![N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4926282.png)

![2-amino-7-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4926292.png)

![N-(4-{[(2-methoxy-4-nitrophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4926307.png)
![1-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)azepane](/img/structure/B4926313.png)
![3-cyclohexyl-5-{4-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926318.png)

![3-[(4-chlorophenyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}propanamide](/img/structure/B4926334.png)
